(6E)-8-hydroxygeranial
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienal |
InChI |
InChI=1S/C10H16O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-7,12H,3-4,8H2,1-2H3/b9-6+,10-5+ |
InChI Key |
WTWGQWLNUNSMGM-TXFIJWAUSA-N |
SMILES |
CC(=CC=O)CCC=C(C)CO |
Isomeric SMILES |
C/C(=C\C=O)/CC/C=C(\C)/CO |
Canonical SMILES |
CC(=CC=O)CCC=C(C)CO |
Origin of Product |
United States |
Overview of Its Position in Plant Secondary Metabolism Research
Upstream Mevalonate (B85504) Pathway Contribution to this compound Precursors
The biosynthesis of this compound, like all terpenoids, begins with the fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). uva.nl In the cytosol of plant cells, the mevalonate (MVA) pathway is a primary route for the synthesis of these C5 precursors. oup.com This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
Subsequent enzymatic steps, including the reduction of HMG-CoA to mevalonate and a series of phosphorylations and decarboxylation, ultimately yield IPP. nih.gov The enzyme isopentenyl pyrophosphate isomerase then facilitates the conversion of IPP to DMAPP. nih.gov While the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids, is also a source of IPP and DMAPP, studies have indicated that the MVA pathway significantly contributes the precursors necessary for the biosynthesis of geraniol (B1671447), the direct antecedent of this compound, particularly in certain plant species and tissues. oup.com For instance, research on Epiphyllum oxypetalum has shown that genes of the MVA pathway are upregulated during the blooming stage, correlating with geraniol production. oup.com
Geraniol Formation and Stereospecificity in Relation to this compound Precursors
The formation of geraniol is a critical step in the biosynthetic route to this compound. This reaction involves the condensation of one molecule of DMAPP with one molecule of IPP, a reaction catalyzed by geranyl diphosphate (B83284) synthase (GPPS). mdpi.com This enzyme facilitates the formation of geranyl diphosphate (GPP), the direct C10 precursor to a vast array of monoterpenes.
The conversion of GPP to geraniol is catalyzed by a specific monoterpene synthase known as geraniol synthase (GES). nih.gov This enzyme is not a simple phosphatase; rather, it proceeds through a mechanism involving the formation of a carbocation intermediate after the removal of the diphosphate group. nih.gov A water molecule then attacks this intermediate, leading to the formation of geraniol. nih.gov The stereochemistry of the geraniol formed is crucial, as the subsequent enzymatic steps are highly specific. The "E" configuration of the double bond between C6 and C7 in geraniol is retained in the final this compound molecule.
Hydroxylation of Geraniol: The Role of Geraniol 8-Hydroxylase (CYP76B6) in (6E)-8-Hydroxygeraniol Production
The introduction of a hydroxyl group at the C8 position of geraniol is a pivotal step, leading to the formation of (6E)-8-hydroxygeraniol. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, geraniol 8-hydroxylase, with the systematic name (6E)-8-hydroxygeraniol:NADP+ oxidoreductase. uniprot.orgwikipedia.org In many plant species, this enzyme is identified as a member of the CYP76B subfamily, specifically CYP76B6. uniprot.orgresearchgate.net
Enzyme Characterization and Catalytic Mechanism Studies of Geraniol 8-Hydroxylase
Geraniol 8-hydroxylase is a membrane-bound enzyme, typically anchored to the endoplasmic reticulum. uva.nl It requires NADPH and a partner protein, NADPH-cytochrome P450 reductase, for its catalytic activity. nih.gov The reaction involves the incorporation of one atom of molecular oxygen into the geraniol substrate, with the other oxygen atom being reduced to water. uniprot.org
Kinetic studies of geraniol 8-hydroxylase from Catharanthus roseus have determined the Michaelis-Menten constant (Km) for geraniol to be approximately 15.81 µM, with a catalytic rate (kcat) of 7.86 min⁻¹. uniprot.org This indicates a high affinity and catalytic efficiency of the enzyme for its substrate. The enzyme exhibits a high degree of regiospecificity, selectively hydroxylating the C8 methyl group of the (E)-isomer of geraniol. uniprot.org Some studies have shown that it can also hydroxylate nerol, the (Z)-isomer of geraniol, though often less efficiently. uniprot.org
Gene Expression and Transcriptional Regulation of Geraniol 8-Hydroxylase
The expression of the gene encoding geraniol 8-hydroxylase is often tightly regulated and can be induced by various developmental and environmental cues. In plants that produce iridoids and monoterpenoid indole alkaloids, the transcript levels of the geraniol 8-hydroxylase gene are often correlated with the accumulation of these downstream secondary metabolites. nih.gov For example, in Croton stellatopilosus, the transcript levels of the genes for CYP76F45 (a geraniol-8-hydroxylase) and its reductase partner were found to be correlated with the accumulation of a major monoterpenoid indole alkaloid. nih.gov This suggests a coordinated transcriptional regulation of the biosynthetic pathway.
Oxidation of (6E)-8-Hydroxygeraniol to this compound
The final step in the formation of this compound is the oxidation of the primary alcohol group at the C1 position of (6E)-8-hydroxygeraniol to an aldehyde. This conversion is catalyzed by an NADP+-dependent oxidoreductase known as 8-hydroxygeraniol dehydrogenase. wikipedia.orgwikipedia.orguniprot.org This enzyme can catalyze a two-step oxidation process. The first oxidation converts the C1 alcohol of (6E)-8-hydroxygeraniol to the corresponding aldehyde, this compound. wikipedia.org The enzyme can then further oxidize the C8 hydroxyl group to a second aldehyde, resulting in (6E)-8-oxogeranial. wikipedia.org The reaction leading to this compound is the first of these two steps. wikipedia.org
Comparative Biosynthesis Pathway Analysis of this compound Across Plant Taxa
The biosynthetic pathway leading to this compound is a conserved route in various plant taxa that produce iridoids and monoterpenoid indole alkaloids. The core pathway, involving the mevalonate-derived precursor geraniol, its hydroxylation by a cytochrome P450 enzyme, and subsequent oxidation to the aldehyde, appears to be a common theme. However, variations can exist in the specific enzymes involved and their regulation.
For instance, while CYP76B6 from Catharanthus roseus is a well-characterized geraniol 8-hydroxylase, other members of the CYP76 family from different plant species have also been shown to catalyze this reaction. uniprot.orgresearchgate.net Phylogenetic analysis of these enzymes can reveal evolutionary relationships and potential functional diversification. Furthermore, the contribution of the MVA versus the MEP pathway for the initial precursors can vary between plant species and even within different tissues of the same plant. oup.com Understanding these variations is crucial for a comprehensive picture of how plants produce the diverse array of valuable natural products derived from this compound.
| Compound Name |
| This compound |
| (6E)-8-Hydroxygeraniol |
| (6E)-8-Oxogeranial |
| (E)-Geraniol |
| (Z)-Nerol |
| 3-Hydroxy-3-methylglutaryl-CoA |
| Acetyl-CoA |
| Dimethylallyl pyrophosphate |
| Geranyl diphosphate |
| Isopentenyl pyrophosphate |
| Mevalonate |
| Enzyme/Protein | Systematic Name/Function | Plant Source Example |
| Geraniol 8-Hydroxylase (CYP76B6) | (6E)-8-hydroxygeraniol:NADP+ oxidoreductase | Catharanthus roseus uniprot.org |
| 8-Hydroxygeraniol Dehydrogenase | (6E)-8-hydroxygeraniol:NADP+ oxidoreductase | Catharanthus roseus uniprot.org |
| Geraniol Synthase (GES) | Geranyl-diphosphate diphosphate-lyase (geraniol-forming) | Ocimum basilicum nih.gov |
| Geranyl Diphosphate Synthase (GPPS) | Dimethylallyl-transtransferase | General in plants mdpi.com |
| Isopentenyl Pyrophosphate Isomerase | Isopentenyl-diphosphate Delta-isomerase | General in plants nih.gov |
| NADPH-Cytochrome P450 Reductase | NADPH:hemoprotein oxidoreductase | Croton stellatopilosus nih.gov |
Metabolic Interconversions and Downstream Metabolite Synthesis Involving 6e 8 Hydroxygeranial
Role as a Precursor in Monoterpene Indole (B1671886) Alkaloid Biosynthesis
(6E)-8-hydroxygeranial, also known as 10-hydroxygeranial, is a critical precursor in the intricate biosynthetic pathway of monoterpene indole alkaloids (MIAs). wikipedia.org MIAs are a large and structurally diverse group of natural products, many of which possess significant pharmacological properties, including the anticancer agents vinblastine (B1199706) and vincristine. nih.govbiorxiv.org The journey towards these complex alkaloids begins with the formation of the monoterpenoid precursor, secologanin. wikipedia.org
The synthesis of this compound itself is a multi-step process. It starts from geraniol (B1671447), which is hydroxylated by the enzyme geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase, to form 8-hydroxygeraniol. researchgate.netnih.govmdpi.comnih.gov Subsequently, 8-hydroxygeraniol undergoes oxidation to yield this compound. wikipedia.org This reaction is catalyzed by 8-hydroxygeraniol dehydrogenase. wikipedia.orguniprot.org
From this compound, the pathway proceeds towards the formation of 8-oxogeranial, a dialdehyde (B1249045), through the action of the same 8-hydroxygeraniol dehydrogenase. wikipedia.orguniprot.orgwikipedia.org This dialdehyde is a key substrate for iridoid synthase, which catalyzes a reductive cyclization to form nepetalactol. nih.govmdpi.com Nepetalactol then undergoes a series of further enzymatic modifications, including oxidation and glycosylation, ultimately leading to the formation of secologanin. nih.gov Secologanin then condenses with tryptamine (B22526) to form strictosidine, the universal precursor for all MIAs. nih.gov
The significance of this compound in MIA biosynthesis is underscored by research efforts to engineer its production in microbial systems like Saccharomyces cerevisiae. nih.govmdpi.comnih.gov By introducing and optimizing the expression of genes encoding enzymes like G8H, researchers have successfully produced 8-hydroxygeraniol, a direct precursor to this compound, at significant titers. mdpi.comnih.gov These metabolic engineering strategies pave the way for the sustainable and scalable production of valuable MIAs.
Table 1: Key Enzymatic Steps in the Early Monoterpene Indole Alkaloid Pathway
| Precursor | Enzyme | Product |
| Geraniol | Geraniol 8-hydroxylase (G8H) | 8-Hydroxygeraniol |
| 8-Hydroxygeraniol | 8-Hydroxygeraniol dehydrogenase | This compound |
| This compound | 8-Hydroxygeraniol dehydrogenase | 8-Oxogeranial |
| 8-Oxogeranial | Iridoid synthase | Nepetalactol |
| Nepetalactol | Multiple enzymes | Secologanin |
| Secologanin + Tryptamine | Strictosidine synthase | Strictosidine |
Involvement in Monoterpene Glycoside Formation Pathways
This compound and its derivatives are also key players in the formation of monoterpene glycosides. Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a common modification in plant secondary metabolism. This process can significantly alter the chemical properties of a compound, such as its solubility, stability, and biological activity.
In some plant species, 8-hydroxygeraniol, the precursor to this compound, can be glycosylated to form 8-hydroxygeraniol glucoside. biorxiv.org This glycosylated form can then be transported within the plant and later hydrolyzed to release the aglycone for further metabolic conversions. For instance, in the leaves and berries of grape varieties like Shiraz and Muscat of Alexandria, 8-hydroxygeraniol has been identified as a glycosidically bound monoterpene. researchgate.net
The formation of these glycosides is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar moiety, typically glucose, from a UDP-sugar donor to the acceptor molecule. While the direct glycosylation of this compound is less commonly reported, the glycosylation of its precursors and downstream products is a crucial aspect of monoterpenoid metabolism. This modification can serve as a detoxification mechanism, a means of chemical defense, or a way to store inactive precursors for later use.
Diversification Pathways and Enzymatic Modifications of this compound Derivatives
The metabolic fate of this compound is not limited to the biosynthesis of MIAs and simple glycosides. Its derivatives can undergo a variety of enzymatic modifications, leading to a wide array of structurally diverse monoterpenoids. These modifications include further oxidations, reductions, acylations, and cyclizations. researchgate.net
For example, the dialdehyde 8-oxogeranial, derived from this compound, is a branch point for the synthesis of different iridoids. wikipedia.org The stereospecific reduction of 8-oxogeranial by different reductases can lead to the formation of various stereoisomers of nepetalactol, which are precursors to different types of iridoids. biorxiv.org
Furthermore, the hydroxyl group of 8-hydroxygeraniol and its derivatives can be acylated, typically with acetyl-CoA, to form acetate (B1210297) esters. evitachem.com These acylated compounds can have distinct biological activities and may serve as intermediates in other metabolic pathways.
The enzymes responsible for these diversification pathways are often highly specific and can be regulated by various internal and external factors, such as developmental stage and environmental stress. The study of these enzymes and their corresponding genes is crucial for understanding the complex regulation of monoterpenoid biosynthesis.
Unraveling Complex Metabolic Networks Centered on this compound
The biosynthesis of this compound and its downstream metabolites is part of a complex and highly interconnected metabolic network. This network involves multiple subcellular compartments and cell types, particularly in plants. biorxiv.org For instance, the initial steps of monoterpenoid biosynthesis, including the formation of geraniol, often occur in the plastids, while subsequent modifications, such as those catalyzed by cytochrome P450 enzymes like G8H, are typically localized to the endoplasmic reticulum. nih.govuniprot.org
Metabolomics and transcriptomics studies have been instrumental in elucidating these complex networks. acs.org By analyzing the levels of various metabolites and the expression of corresponding biosynthetic genes under different conditions, researchers can identify key regulatory points and uncover new metabolic pathways. For example, correlation network analysis in tomato has revealed complex regulatory relationships between the accumulation of monoterpenes like 8-hydroxygeraniol and the expression of multiple genes. acs.org
The elucidation of these metabolic networks is not only of fundamental scientific interest but also has significant practical implications. A deeper understanding of how the biosynthesis of this compound and its derivatives is regulated can inform metabolic engineering strategies aimed at overproducing valuable natural products in both plants and microbial systems. mdpi.comnih.gov
Metabolic Engineering and Synthetic Biology Approaches for 6e 8 Hydroxygeranial Production
Heterologous Expression of Biosynthetic Genes in Microbial Host Systems
The foundation for microbial production of (6E)-8-hydroxygeranial lies in the successful transfer and expression of the relevant biosynthetic genes in suitable microbial hosts. frontiersin.orgresearchgate.net The de novo synthesis pathway is constructed by introducing heterologous genes, primarily from plant sources, into industrial workhorse organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. whiterose.ac.uknih.gov These hosts are chosen for their well-understood genetics, rapid growth, and amenability to large-scale fermentation. wikipedia.orgnih.gov The core pathway involves two key enzymatic steps starting from the native metabolite geranyl pyrophosphate (GPP). wikipedia.orgfrontiersin.org
Engineering of Mevalonate (B85504) Pathway Flux for Enhanced Precursor Supply
All terpenoids, including this compound, derive from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov In yeast and other eukaryotes, these precursors are synthesized via the mevalonate (MVA) pathway, which starts from acetyl-CoA. nih.govnih.gov A primary strategy to boost the production of any terpenoid is to increase the metabolic flux through this upstream pathway to ensure a plentiful supply of the direct precursor, GPP, which is formed by the condensation of IPP and DMAPP. frontiersin.orgnih.gov
Introduction and Optimization of Geraniol (B1671447) Synthase and Geraniol 8-Hydroxylase Activities
With an enhanced supply of GPP, the next step is its conversion to this compound. This requires the introduction of two heterologous enzymes:
Geraniol Synthase (GES): This enzyme catalyzes the hydrolysis of GPP to form geraniol. wikipedia.orgresearchgate.net Genes encoding GES have been isolated from various plants, such as Catharanthus roseus, and successfully expressed in microbial hosts. wikipedia.orgwhiterose.ac.uk
Geraniol 8-Hydroxylase (G8H): This cytochrome P450 (CYP) monooxygenase hydroxylates geraniol at the C8 position to produce this compound. wikipedia.orgmdpi.comacs.org
While introducing these enzymes establishes the biosynthetic route, achieving high efficiency is often challenging. The G8H enzyme, in particular, has been consistently identified as a major bottleneck in the pathway. frontiersin.orgwhiterose.ac.ukresearchgate.net This is due to several factors, including low catalytic activity and the complex nature of P450 enzymes, which are typically membrane-bound and require a partner enzyme, cytochrome P450 reductase (CPR), for electron transfer. frontiersin.orgbiorxiv.org
Optimization efforts have focused on:
Enzyme Mining: Searching for and testing G8H homologs from different plant species to identify enzymes with superior activity in the chosen microbial host. whiterose.ac.ukfrontiersin.org
Optimizing G8H:CPR Ratio: The efficiency of the G8H-catalyzed reaction is highly dependent on its interaction with its CPR partner. Fine-tuning the expression levels of both G8H and CPR is crucial for maximizing activity. frontiersin.orgbiorxiv.org
Protein Engineering: Modifying the enzyme's structure, for instance by swapping the N-terminus of G8H enzymes, has been shown to play a significant role in improving cellular activity and final product yield. whiterose.ac.ukfrontiersin.org
Strain Engineering Strategies for Improved this compound Titer and Yield
Beyond optimizing the core biosynthetic pathway, further modifications to the host cell's metabolism are necessary to maximize the titer and yield of this compound. These strategies aim to direct metabolic resources towards the product and eliminate inefficiencies. frontiersin.orgbiorxiv.org
Key strain engineering strategies include:
Elimination of Competing Pathways: Native host enzymes can recognize and convert both the substrate (geraniol) and the product (this compound) into undesired byproducts. For instance, in S. cerevisiae, the alcohol acetyltransferase ATF1 can esterify geraniol, while oxidoreductases like OYE2 can reduce it. researchgate.net Similarly, the alcohol dehydrogenase ADH6 and reductase ARI1 have been found to reduce this compound to shunt products. frontiersin.org Deleting the genes encoding these enzymes prevents the loss of intermediates and channels more flux towards the final product. frontiersin.orgresearchgate.net
Cofactor Engineering: The G8H enzyme is an NADPH-dependent P450. frontiersin.org Ensuring a sufficient intracellular supply of the NADPH cofactor is critical for its function. Engineering the host's central metabolism to increase NADPH regeneration can significantly boost the efficiency of the hydroxylation step. frontiersin.org
Endoplasmic Reticulum (ER) Engineering: As G8H is a membrane-bound protein typically localized to the ER in yeast, engineering the ER to expand its size and improve protein folding and trafficking can enhance the functional expression of this bottleneck enzyme. frontiersin.orgnih.gov
Genomic Rearrangement and Screening: Advanced synthetic biology tools, such as the SCRaMbLE (Synthetic Chromosome Rearrangement and Modification by LoxP-mediated Evolution) system in synthetic yeast, have been used to generate vast libraries of strains with randomized genomic modifications. These libraries can then be screened to rapidly identify strains with improved production phenotypes, such as higher geraniol accumulation, which can then be used for this compound production. whiterose.ac.ukfrontiersin.org
The following table summarizes key research findings on strain engineering for enhanced this compound production in S. cerevisiae.
| Engineering Strategy | Host Organism | Key Gene(s) Modified | Result | Reference(s) |
| Deletion of byproduct pathways | S. cerevisiae | ADH6, ARI1 | Deletion of genes responsible for reducing 8-hydroxygeraniol elevated production to 238.9 mg/L. | frontiersin.org |
| Cofactor & ER Engineering | S. cerevisiae | Overexpression of NADPH-supplying genes; ER engineering | Integrated strategy increased 8-hydroxygeranial titer by 2.1-fold to 158.1 mg/L. | frontiersin.org |
| Genome Mining & N-Terminus Swapping | S. cerevisiae | Identification of superior G8H homologs; Swapping N-terminal of G8H | Identified G8H enzymes better than the commonly used CrG8H; N-terminus shown to be important for activity. | whiterose.ac.ukfrontiersin.org |
| Combined Engineering & Fermentation | S. cerevisiae | Combination of strain/pathway engineering | Achieved over 1.0 g/L of 8-hydroxygeraniol in a 5.0 L fed-batch fermenter. | frontiersin.org |
| Deletion of Competing Pathways | S. cerevisiae | OYE2, ATF1 | Deletion of genes that convert geraniol to byproducts improved production of downstream strictosidine. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Development of Cell-Free Biocatalytic Systems for this compound Synthesis
An alternative to in-vivo production within living cells is the use of cell-free biocatalytic systems. nih.govnih.gov These systems utilize purified enzymes or cell extracts to conduct biosynthesis in a controlled, in-vitro environment. nih.govnih.gov This approach offers several advantages, such as eliminating the constraints of cell viability, bypassing the complexity of cellular metabolism, and preventing the loss of product to cellular degradation or toxicity. nih.gov
The cell-free synthesis of terpenoids, including the pathway leading to this compound, has been demonstrated to be a viable strategy. whiterose.ac.ukresearchgate.net Research has shown the successful one-pot, cell-free enzymatic synthesis of nepetalactol (a downstream MIA precursor) starting from geraniol. researchgate.net This multi-enzyme cascade explicitly includes the conversion of geraniol to this compound catalyzed by the P450 enzyme G8H. whiterose.ac.uk
A major challenge in developing such a system is the management of cofactors. The biosynthetic pathway to downstream iridoids requires both NAD⁺-dependent oxidation steps and NADPH-dependent reduction steps. whiterose.ac.uk Performing these opposing reactions in a single pot can lead to futile redox cycling. A key innovation has been the development of orthogonal cofactor regeneration systems. These systems use a separate set of enzymes to specifically regenerate NAD⁺ from NADH and NADPH from NADP⁺, thereby maintaining the high NAD⁺/NADH and NADPH/NADP⁺ ratios required to drive the respective enzymatic reactions forward. whiterose.ac.ukresearchgate.net The ability to successfully express and utilize complex enzymes like P450s outside of a cell, coupled with sophisticated cofactor management, marks a significant advance in the cell-free production of this compound and related compounds.
Biotechnological Potential and Scalability in this compound Production
The progress in metabolic engineering and synthetic biology has significantly advanced the potential for large-scale, fermentation-based production of this compound. Research has moved from initial proof-of-concept demonstrations to achieving industrially relevant titers. frontiersin.org
Systematic engineering of S. cerevisiae, combining pathway optimization, host strain modifications to eliminate byproducts, and cofactor engineering, has culminated in shake-flask titers of 238.9 mg/L. frontiersin.org Crucially, this success has been translated to a more industrially relevant setting. Using a fed-batch fermentation process in a 5-L bioreactor, a production titer of over 1.0 g/L of this compound was achieved, which represents the highest reported titer in a microbial system to date. frontiersin.org Furthermore, work on downstream products like cis-trans nepetalactol has reached titers of over 4.4 g/L in Pichia pastoris, indicating a highly efficient flux through the this compound intermediate.
The potential application of this compound as a biological insect repellent adds significant commercial value. frontiersin.org The ability to produce this compound at the gram-per-liter scale through fermentation demonstrates that biotechnological production is a scalable and economically viable alternative to traditional methods. frontiersin.org Continued optimization of strains and fermentation processes is expected to further increase yields and solidify the role of microbial cell factories in the sustainable supply chain for this important chemical.
Research Methodologies and Analytical Techniques for 6e 8 Hydroxygeranial Investigations
Advanced Spectroscopic and Chromatographic Methods for Metabolite Profiling and Quantification
The identification and quantification of (6E)-8-hydroxygeranial in complex biological matrices are primarily achieved through a combination of chromatographic separation and spectroscopic detection methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratios are detected. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification. For instance, GC-MS has been successfully used to determine the yield of this compound in fermentation cultures of engineered yeast strains. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for less volatile or thermally labile compounds. It employs a liquid mobile phase to separate components, which are then detected by mass spectrometry. High-sensitivity LC-MS instrumentation is crucial for tracing the rapid turnover rates of pathway precursors and products. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about molecules. While not typically used for primary quantification in complex mixtures, it is invaluable for confirming the identity and structure of purified compounds. Techniques like ¹H NMR and ¹³C NMR can elucidate the precise arrangement of atoms within the this compound molecule.
Metabolite Profiling studies often employ these techniques in a high-throughput manner to gain a comprehensive overview of the metabolic changes within an organism under different conditions. For example, comparative metabolomics in tomato plants has utilized these methods to identify changes in the levels of various metabolites, including this compound, in response to environmental stimuli. nih.gov
Table 1: Chromatographic and Spectroscopic Data for this compound and Related Compounds
| Compound | Analytical Method | Key Findings | Reference |
| This compound | GC-MS | Quantification of production in engineered yeast. | nih.gov |
| (6E)-8-Hydroxygeraniol | GC-MS | Identification in metabolomic studies of Solanum habrochaites. | acs.org |
| 8-Hydroxygeranyl acetate (B1210297) | GC, NMR, IR | Structural confirmation and identification using retention indices. | vulcanchem.com |
| Terpenoids | HPLC-MS/MS | Identification and quantification of various terpenoids in Cistanche deserticola. | frontiersin.org |
Isotopic Labeling Studies in Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing definitive evidence for biosynthetic routes. wikipedia.org In the context of this compound, stable isotopes such as ¹³C and ¹⁸O can be incorporated into precursor molecules like geraniol (B1671447).
By feeding these labeled precursors to a biological system (e.g., cell cultures or whole organisms), researchers can track the incorporation of the isotope into downstream products. The location and extent of labeling in the resulting this compound and other intermediates are then analyzed, typically using mass spectrometry or NMR. nih.gov This allows for the unambiguous determination of the biosynthetic pathway and the sequence of enzymatic reactions. For example, stable isotope-labeled kinetics (SILK) can be used to monitor the turnover rates of pathway precursors and products with high temporal resolution. plos.org
Genetic and Molecular Biology Techniques for Pathway Gene Identification and Characterization
Identifying the genes that encode the enzymes responsible for the biosynthesis of this compound is crucial for understanding and engineering its production. Molecular biology and genetic techniques are central to this endeavor. murdoch.edu.aunih.govciu.edu.tr
Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal genes that are co-expressed with known pathway genes or are upregulated under conditions that favor the production of this compound. Correlation analysis of differentially expressed genes (DEGs) and differential accumulation of metabolites can pinpoint key pathway genes. acs.org
Gene Cloning and Heterologous Expression are used to confirm the function of candidate genes. Once a gene is identified, it can be isolated and inserted into a host organism, such as yeast (Saccharomyces cerevisiae) or E. coli, that does not naturally produce the compound. nih.gov If the host organism then produces this compound or its immediate precursor, it confirms the function of the cloned gene. This approach has been instrumental in characterizing the geraniol 8-hydroxylase (G8H) enzyme. nih.govresearchgate.net
Gene Editing Technologies , such as CRISPR-Cas9, allow for precise modifications to an organism's genome. nih.govpitt.edu This can be used to knock out, knock down, or overexpress specific genes to study their impact on the biosynthesis of this compound and to engineer microbial strains for enhanced production.
In Vitro Enzyme Assays and Kinetic Characterization of this compound-Related Enzymes
To fully understand the function of an enzyme, it is necessary to study its properties in a controlled, cell-free environment. databiotech.co.il In vitro enzyme assays are essential for determining the kinetic parameters of enzymes involved in the this compound pathway.
Enzyme Purification: The first step is to purify the enzyme of interest, such as geraniol 8-hydroxylase (G8H), from either its native source or a heterologous expression system. This is often achieved using techniques like affinity chromatography.
Enzyme Assays: The activity of the purified enzyme is then measured by providing it with its substrate (e.g., geraniol) and any necessary cofactors (e.g., NADPH, O₂) and monitoring the formation of the product, (6E)-8-hydroxygeraniol, over time. uniprot.org The product can be quantified using methods like HPLC or GC-MS. Fluorometric assays, which offer high sensitivity and continuous monitoring, are also valuable tools in enzymatic studies. mdpi.com
Kinetic Characterization: By measuring the initial reaction rate at various substrate concentrations, key kinetic parameters can be determined. nih.govresearchgate.net These include:
K_m (Michaelis constant): The substrate concentration at which the reaction rate is half of V_max. It is an indicator of the enzyme's affinity for its substrate.
V_max (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
k_cat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.
These kinetic parameters provide a quantitative measure of an enzyme's efficiency and are crucial for building metabolic models and for guiding metabolic engineering efforts to improve the production of this compound. nih.gov
Ecological and Evolutionary Contexts of 6e 8 Hydroxygeranial
Distribution Patterns in the Plant Kingdom and Specific Plant Families
(6E)-8-Hydroxygeranial, also known as 8-oxogeranial, is not typically stored in large quantities but rather serves as a transient intermediate in the biosynthesis of iridoids and secoiridoids. wikipedia.orgkegg.jp Consequently, its distribution is intrinsically linked to the presence of the iridoid biosynthetic pathway. This pathway is widespread, having been identified in numerous plant families, predominantly within the Asteridae subclass. wikipedia.org
The biosynthesis of this compound from its precursor, (6E)-8-hydroxygeraniol, is a key step that has been confirmed in several well-studied medicinal and economically important plants. researchgate.netnih.gov Notable plant families and species where the synthesis of this compound is understood to occur are detailed in the table below.
| Plant Family | Genus/Species | Common Name | Significance/Reference |
| Apocynaceae | Catharanthus roseus | Madagascar Periwinkle | A model organism for studying terpenoid indole (B1671886) alkaloids (TIAs), which are derived from the iridoid secologanin. The entire pathway from geraniol (B1671447) to secologanin, including the formation of 8-oxogeranial, has been elucidated in this species. researchgate.netnih.govuniprot.org |
| Lamiaceae | Nepeta spp. | Catmint, Catnip | Known for producing nepetalactone (B1678191), an iridoid that acts as an insect repellent and a cat attractant. The biosynthetic pathway, involving 8-oxogeranial, is well-characterized in this genus. zenodo.orguea.ac.uk |
| Oleaceae | Olea europaea | Olive | Produces the secoiridoid oleuropein, a compound with significant health benefits. Iridoid synthase, the enzyme that utilizes 8-oxogeranial, has been identified and characterized in olives. genome.jp |
| Rubiaceae | Cinchona pubescens | Quinine (B1679958) Tree | A source of quinine and other alkaloids, the biosynthesis of which involves iridoid precursors derived from 8-oxogeranial. frontiersin.org |
| Gentianaceae | Gentiana spp. | Gentian | These plants are rich in bitter secoiridoid glycosides, used in traditional medicine and aperitifs, which are synthesized via the 8-oxogeranial pathway. wikipedia.org |
| Plantaginaceae | Plantago spp. | Plantain | This family is known to produce iridoid glycosides like aucubin (B1666126) and catalpol, which play defensive roles and are synthesized from 8-oxogeranial. wikipedia.org |
| Solanaceae | Solanum lycopersicum | Tomato | Metabolomic studies have identified this compound and related compounds, particularly in response to environmental stress like UV radiation. nih.govmdpi.com |
| Caprifoliaceae | Lonicera japonica | Japanese Honeysuckle | The gene for geraniol 10-hydroxylase (G10H), the enzyme initiating the pathway towards 8-oxogeranial, has been cloned and studied in this species. researchgate.net |
| Apocynaceae | Rauwolfia serpentina | Indian Snakeroot | A source of reserpine (B192253) and other important alkaloids. The precursor (6E)-8-oxogeraniol has been reported in this species, indicating the presence of the pathway. nih.govnih.gov |
Postulated Roles in Plant-Environment Interactions and Chemical Ecology
The primary role of this compound is as a precursor to iridoids and secoiridoids, which are potent mediators of plant-environment interactions. These downstream compounds possess a wide range of biological activities, primarily functioning as defensive chemicals.
Defense against Herbivores: Iridoids are a powerful line of defense against generalist herbivores. oup.com They are often characterized by a bitter taste, which acts as a feeding deterrent to many animals, including mammals and insects. wikipedia.org For non-adapted insects, the ingestion of iridoid-containing plant material can lead to reduced growth rates, prolonged larval stages, and decreased survival. frontiersin.org The toxicity can be direct or may result from the release of the aglycone (the non-sugar part) in the insect's gut. frontiersin.org
Conversely, specialist herbivores that have co-evolved with iridoid-producing plants can overcome these defenses. For these insects, the iridoids that deter other species can act as feeding stimulants or as cues for oviposition (egg-laying). frontiersin.org Some specialist insects, like the checkerspot butterfly, can even sequester these plant-derived iridoids and use them for their own defense against predators. wikipedia.org
Defense against Pathogens: Research has shown that iridoids also possess significant antimicrobial and antifungal properties, helping to protect the plant from pathogenic infections. frontiersin.org
Dual Role in Pollination and Defense: Plants face the dilemma of defending their reproductive structures without deterring beneficial pollinators. Secondary metabolites like iridoids play a complex role in this balance. Studies have shown that while high concentrations of certain secondary compounds in nectar can be toxic or repellent, lower, naturally occurring concentrations can have more nuanced effects. For instance, iridoid glycosides found in the nectar of Catalpa speciosa were shown to deter nectar-thieving ants while not affecting legitimate bee pollinators. umass.edu This suggests a sophisticated chemical strategy where compounds derived from this compound help filter floral visitors, discouraging antagonists while retaining mutualists. These compounds can also enhance pollinator memory and fidelity, ensuring more effective pollination. nih.govnih.gov
Future Perspectives and Emerging Research Directions for 6e 8 Hydroxygeranial
Elucidation of Currently Uncharacterized Biosynthetic Enzymes and Pathways
The biosynthesis of (6E)-8-hydroxygeranial is a critical segment of the broader iridoid pathway. The established sequence begins with geranyl pyrophosphate (GPP), which is converted to geraniol (B1671447) by geraniol synthase (GES). researchgate.net Subsequently, the cytochrome P450 enzyme geraniol 8-hydroxylase (G8H), also known as CYP76B6, hydroxylates geraniol to form 8-hydroxygeraniol. researchgate.netwikipedia.org The subsequent oxidation of 8-hydroxygeraniol to the aldehyde this compound is catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO). researchgate.net
Despite this foundational knowledge, primarily derived from studies in model organisms like Catharanthus roseus, significant gaps remain. Future research will likely focus on:
Discovering Novel Enzyme Variants: The known enzymes, such as G8H and 8HGO, may not be the only catalysts for these reactions across the plant kingdom. Exploring the vast biodiversity of iridoid-producing plants could lead to the discovery of novel enzymes with different substrate specificities, efficiencies, or regulatory properties.
Characterizing Regulatory Factors: The transcriptional regulation of the this compound pathway is an area ripe for investigation. While some stress-related signals like methyl jasmonate are known to induce the pathway, the specific transcription factors and signaling cascades that control the expression of GES, G8H, and 8HGO are largely uncharacterized. researchgate.netnih.gov Identifying these regulatory proteins is essential for understanding how plants modulate the production of these compounds in response to environmental cues.
Resolving Mechanistic Ambiguities: The precise enzymatic mechanism and potential intermediates in the oxidation of 8-hydroxygeraniol to 8-oxogeranial, via this compound, warrant further biochemical characterization. While 8HGO is known to catalyze this two-step oxidation, the kinetics and control of this process are not fully understood. researchgate.net Recently, the discovery of the iridoid cyclase (ICYC), which acts downstream of this pathway, has filled a major gap, further highlighting the upstream enzymes as key targets for detailed study. biorxiv.org
| Enzyme | Function | Research Gap |
| Geraniol Synthase (GES) | Geranyl Pyrophosphate → Geraniol | Identification of novel variants; Understanding of transcriptional regulation. |
| Geraniol 8-Hydroxylase (G8H) | Geraniol → 8-Hydroxygeraniol | Discovery of orthologs with improved activity in heterologous systems. researchgate.net |
| 8-Hydroxygeraniol Oxidoreductase (8HGO) | 8-Hydroxygeraniol → this compound → 8-Oxogeranial | Detailed kinetic analysis; Elucidation of regulatory control mechanisms. researchgate.net |
Advanced Metabolic Engineering for Novel Analog Production
Metabolic engineering and synthetic biology offer powerful tools to harness and modify the biosynthetic pathway of this compound. nih.gov The goal extends beyond simply overproducing the natural compound to creating novel analogs with potentially enhanced or entirely new functions. Emerging research in this domain is focused on several key strategies.
Firstly, engineering microbial chassis such as Saccharomyces cerevisiae and Yarrowia lipolytica for terpenoid production is a major focus. acs.orgtandfonline.com These efforts involve introducing the plant-based biosynthetic genes for this compound into microbes and optimizing precursor supply pathways, such as the mevalonate (B85504) (MVA) pathway, to increase yields. tandfonline.comgoogle.com Automated platforms are being developed to accelerate the design-build-test-learn cycle for creating and optimizing these microbial factories. biorxiv.orgresearchgate.net
Secondly, advanced techniques are being applied to generate novel molecules. This can be achieved by:
Enzyme Engineering: Modifying the active sites of enzymes like G8H or downstream cyclases through directed evolution to accept alternative substrates or produce different stereoisomers.
Combinatorial Biosynthesis: Introducing heterologous terpene synthases or cyclases from different organisms into a microbial host engineered to produce this compound or its precursors. This could lead to the formation of entirely new iridoid-like scaffolds. The recent identification of the iridoid cyclase (ICYC) is a significant breakthrough, as its engineering could generate previously inaccessible iridoid stereoisomers for functional screening. biorxiv.org
Pathway Diversion: Redirecting metabolic flux towards different intermediates or feeding engineered cells with substrate analogs to produce a diverse array of new compounds.
These approaches pave the way for creating libraries of novel this compound analogs, which can then be tested for a wide range of biological activities.
| Engineering Strategy | Objective | Example Application |
| Heterologous Expression | Overproduction of this compound | Expressing plant G8H and 8HGO in S. cerevisiae to produce the compound from glucose. biorxiv.org |
| Precursor Pathway Engineering | Increase supply of GPP | Upregulating key enzymes in the mevalonate (MVA) pathway in yeast. tandfonline.com |
| Enzyme Engineering | Create novel analogs | Applying directed evolution to iridoid cyclase (ICYC) to alter its stereochemical output. biorxiv.org |
| Combinatorial Biosynthesis | Generate new chemical scaffolds | Co-expressing various terpene cyclases with the this compound pathway. |
Systems Biology Approaches to Understand Comprehensive Pathway Regulation
To fully comprehend and effectively engineer the biosynthesis of this compound, a holistic understanding of its regulation within the broader metabolic network of the cell is required. Systems biology, which integrates multiple "omics" datasets, provides the necessary tools for this comprehensive analysis. nih.govfrontiersin.org
Future research will increasingly rely on integrated multi-omics approaches to build predictive models of the iridoid pathway. frontiersin.org
Transcriptomics: RNA-sequencing helps identify genes that are co-expressed with the known biosynthetic genes (G8H, 8HGO) under various conditions (e.g., developmental stages, stress responses). frontiersin.org This is a powerful method for discovering novel pathway enzymes, transporters, and transcription factors. For instance, transcriptomic analysis of Taxus baccata cells treated with elicitors revealed modulation of terpenoid precursor pathways, including those related to this compound. nih.gov
Metabolomics: Untargeted metabolomic profiling allows for the simultaneous measurement of this compound, its precursors, and its downstream products. mdpi.com Correlating metabolite levels with gene expression data can validate gene function and reveal metabolic bottlenecks or branchpoints. Studies in wild tomato have used this approach to link terpenoid accumulation, including 8-hydroxygeraniol, with insect resistance. acs.org
Proteomics and Genomics: Proteomics can confirm the presence and abundance of the biosynthetic enzymes, while advances in genome sequencing of non-model plants provide the fundamental blueprint for identifying candidate genes and operon-like gene clusters involved in specialized metabolism. nih.govfrontiersin.org
Discovery of Novel Biological Functions and Biotechnological Applications of this compound
While this compound is primarily known as a biosynthetic intermediate, its own biological functions and those of its derivatives are largely unexplored. Future research is expected to uncover novel roles and applications for this molecule.
The known biological context of this compound is in plant defense. Its position in the iridoid pathway suggests a role in protecting plants from herbivores and pathogens. nih.govmdpi.com Research has indicated that related compounds are involved in insect deterrence and plant responses to fungal infections. acs.orgfrontiersin.org For instance, 8-hydroxygeraniol is recognized as a component of insect defensive secretions, and biotransformation of geraniol to 8-hydroxygeraniol is observed in insects, pointing to a role in plant-insect interactions. acs.orgresearchgate.net
Emerging areas of investigation for novel functions and applications include:
Pharmaceutical and Agrochemical Screening: this compound and the novel analogs produced through metabolic engineering can be screened for a wide range of bioactivities. Given that many terpenoids and iridoids exhibit antimicrobial, anti-inflammatory, and anticancer properties, it is plausible that this compound derivatives may possess valuable therapeutic or crop protection potential. mdpi.comnih.gov
Flavor and Fragrance Industry: Monoterpenoids are widely used as flavor and fragrance compounds. semanticscholar.org this compound and its derivatives could be evaluated for unique sensory properties, potentially leading to new, bio-based ingredients for the food and cosmetic industries.
Platform Chemical: As a functionalized C10 monoterpenoid, this compound could serve as a valuable bio-based platform chemical. Its aldehyde and hydroxyl groups provide reactive handles for further chemical synthesis, leading to a variety of specialty chemicals and polymers. The sustainable production of this molecule in engineered microbes enhances its potential as a green chemical building block. biorxiv.org
This systematic exploration promises to expand the functional and industrial relevance of this compound far beyond its current identity as a simple metabolic intermediate.
Q & A
Q. How should researchers document and share protocols for synthesizing this compound to ensure reproducibility?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish step-by-step protocols on platforms like Protocols.io , including details on solvent purity, reaction times, and spectral validation (NMR, IR). Cross-reference enzyme batch numbers and supplier information .
Ethical & Data Management Considerations
Q. What ethical guidelines apply to using genetically modified organisms (GMOs) in this compound production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
